N'-[(2-chlorophenyl)methyl]-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide N'-[(2-chlorophenyl)methyl]-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide
Brand Name: Vulcanchem
CAS No.: 1091418-38-0
VCID: VC5470157
InChI: InChI=1S/C19H21ClN2O3S/c20-15-5-2-1-4-14(15)12-21-17(23)18(24)22-13-19(7-9-25-10-8-19)16-6-3-11-26-16/h1-6,11H,7-10,12-13H2,(H,21,23)(H,22,24)
SMILES: C1COCCC1(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC=CS3
Molecular Formula: C19H21ClN2O3S
Molecular Weight: 392.9

N'-[(2-chlorophenyl)methyl]-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide

CAS No.: 1091418-38-0

Cat. No.: VC5470157

Molecular Formula: C19H21ClN2O3S

Molecular Weight: 392.9

* For research use only. Not for human or veterinary use.

N'-[(2-chlorophenyl)methyl]-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide - 1091418-38-0

Specification

CAS No. 1091418-38-0
Molecular Formula C19H21ClN2O3S
Molecular Weight 392.9
IUPAC Name N-[(2-chlorophenyl)methyl]-N'-[(4-thiophen-2-yloxan-4-yl)methyl]oxamide
Standard InChI InChI=1S/C19H21ClN2O3S/c20-15-5-2-1-4-14(15)12-21-17(23)18(24)22-13-19(7-9-25-10-8-19)16-6-3-11-26-16/h1-6,11H,7-10,12-13H2,(H,21,23)(H,22,24)
Standard InChI Key AVOWCJUPUMYSHF-UHFFFAOYSA-N
SMILES C1COCCC1(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC=CS3

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features an ethanediamide (oxamide) backbone, where both nitrogen atoms are substituted with distinct groups:

  • N'-[(2-Chlorophenyl)methyl]: A benzyl group with a chlorine atom at the ortho position.

  • N-{[4-(Thiophen-2-yl)oxan-4-yl]methyl}: A tetrahydropyran (oxan) ring substituted at the 4-position with a thiophen-2-yl group and a methylene linker.

The molecular formula is C_{19}H_{21}ClN_{2}O_{2}S, with a molar mass of 376.90 g/mol. Key structural features include:

  • Oxan Ring: A six-membered oxygen-containing heterocycle contributing to conformational rigidity.

  • Thiophene Moiety: A five-membered aromatic ring with a sulfur atom, known for enhancing electronic interactions .

  • Chlorophenyl Group: Introduces steric and electronic effects, influencing binding affinity and solubility .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC_{19}H_{21}ClN_{2}O_{2}S
Molar Mass (g/mol)376.90
Key Functional GroupsEthanediamide, Oxan, Thiophene
Predicted LogP2.8 (moderate lipophilicity)

Spectroscopic Characterization

While experimental data for this specific compound are unavailable, analogous structures suggest:

  • NMR Spectroscopy:

    • ¹H NMR: Signals for thiophene protons (δ 6.8–7.2 ppm), oxan methylene (δ 3.4–4.0 ppm), and aromatic chlorophenyl protons (δ 7.3–7.6 ppm) .

    • ¹³C NMR: Carbonyl carbons (δ 165–170 ppm), oxan ring carbons (δ 60–80 ppm), and thiophene carbons (δ 125–140 ppm) .

  • Mass Spectrometry: A molecular ion peak at m/z 376.9 (M+H⁺) and fragmentation patterns corresponding to the loss of Cl (35/37 Da) and thiophene (84 Da) .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis can be conceptualized in three stages:

  • Oxan Ring Formation: Cyclization of a diol precursor with a ketone or via acid-catalyzed ring closure.

  • Thiophene Introduction: Suzuki-Miyaura coupling or Friedel-Crafts alkylation to attach thiophen-2-yl to the oxan ring .

  • Amide Coupling: Reaction of the substituted oxan-methylamine and 2-chlorophenylmethylamine with oxalyl chloride.

Detailed Synthetic Procedure

Step 1: Synthesis of 4-(Thiophen-2-yl)oxan-4-ylmethanol

  • Reactants: 1,5-Pentanediol, thiophene-2-carbaldehyde, p-toluenesulfonic acid.

  • Conditions: Reflux in toluene (110°C, 12 h).

  • Outcome: Cyclization yields the oxan ring with a thiophen-2-yl substituent.

Step 2: Bromination of Oxan Intermediate

  • Reactants: Oxan-methanol, PBr₃.

  • Conditions: 0°C to room temperature, 2 h.

  • Outcome: Conversion of hydroxyl to bromide (oxan-methylbromide).

Step 3: Amination and Amide Formation

  • Reactants: Oxan-methylbromide, 2-chlorophenylmethylamine, oxalyl chloride.

  • Conditions:

    • Amination: SN2 reaction in DMF with K₂CO₃ (60°C, 6 h).

    • Amide Coupling: Oxalyl chloride activation in dichloromethane, followed by reaction with amines (0°C to RT, 4 h) .

Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionYield Improvement Strategy
Cyclization Temp110°CUse microwave irradiation
Coupling AgentOxalyl chlorideAlternative: EDCl/HOBt
Solvent for AmideDichloromethaneSwitch to THF for solubility

Physicochemical Properties and Stability

Solubility and Partitioning

  • Aqueous Solubility: ~0.2 mg/mL (predicted), limited by aromatic and heterocyclic groups .

  • LogP: 2.8 (Octanol/Water), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Solvent Compatibility: Soluble in DMSO, DMF; partially soluble in ethanol; insoluble in hexane.

Thermal and Chemical Stability

  • Thermal Degradation: Decomposes above 200°C (DSC analysis of analogs).

  • Hydrolytic Stability: Amide bonds resist hydrolysis at pH 5–7 but degrade under strong acidic (pH < 2) or basic (pH > 10) conditions.

  • Light Sensitivity: Thiophene moiety may cause photosensitivity; storage in amber vials recommended .

Reactivity and Functionalization

Electrophilic Substitution

The thiophene ring undergoes electrophilic substitution preferentially at the 5-position:

  • Nitration: HNO₃/H₂SO₄ yields 5-nitrothiophene derivative .

  • Sulfonation: SO₃ in DCM produces sulfonated thiophene .

Amide Functionalization

  • Reduction: LiAlH₄ reduces ethanediamide to ethylene diamine derivative (caution: may degrade oxan ring).

  • Alkylation: Benzylation of amide nitrogens using benzyl bromide/K₂CO₃.

CompoundTarget IC₅₀ (nM)Antimicrobial MIC (µg/mL)
N-[Oxan-4-yl(phenyl)methyl]but-2-ynamide450 (Thrombin)32 (E. coli)
N'-[2-(Thiophen-2-yl)ethyl]ethanediamide 210 (COX-2)16 (S. aureus)

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